

# Spectroscopic Characterization of 2-Amino-4,6-difluorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzoic acid

Cat. No.: B162158

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-difluorobenzoic acid** (CAS No: 126674-77-9), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	173.12 g/mol	--INVALID-LINK--[1]
Appearance	Solid	--INVALID-LINK--
Purity	≥96%	--INVALID-LINK--[1]

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **2-Amino-4,6-difluorobenzoic acid**. These are predicted values based on the analysis of similar aromatic

compounds and established spectroscopic principles.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

### Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.0 - 6.5	Doublet of doublets	1H	Aromatic H
~6.5 - 7.0	Doublet of doublets	1H	Aromatic H
~5.0 - 6.0 (broad)	Singlet	2H	-NH <sub>2</sub>
~10.0 - 13.0 (broad)	Singlet	1H	-COOH

Predicted based on typical chemical shifts for aromatic protons in fluorinated and aminated benzoic acids.[\[2\]](#)[\[3\]](#)

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

### Spectroscopy

Chemical Shift (δ) ppm	Assignment
~165 - 175	-COOH
~160 - 165 (d, JC-F)	C-F
~150 - 155 (d, JC-F)	C-F
~130 - 140	C-NH <sub>2</sub>
~100 - 115	Aromatic C-H
~95 - 105	Aromatic C-H

Predicted based on characteristic chemical shifts for carbons in substituted benzene rings. The carbon atoms attached to fluorine will exhibit splitting (d) due to C-F coupling.[\[2\]](#)

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (amine)
2500 - 3300	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend (amine)
~1500, ~1450	Medium-Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-N stretch
1100 - 1200	Strong	C-F stretch

Predicted based on typical IR absorption frequencies for functional groups present in the molecule.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
173	High	[M] <sup>+</sup> (Molecular ion)
156	Moderate	[M-OH] <sup>+</sup>
128	Moderate	[M-COOH] <sup>+</sup>
109	Moderate	[M-COOH-F] <sup>+</sup>

Predicted fragmentation pattern for electron ionization (EI) mass spectrometry.<sup>[4]</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4,6-difluorobenzoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Set the appropriate acquisition parameters for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.<sup>[5][6]</sup>

ATR Method:

- Sample Preparation: No extensive sample preparation is required. Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

- Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[5]</sup>

- Pellet Formation: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

## Mass Spectrometry (MS)

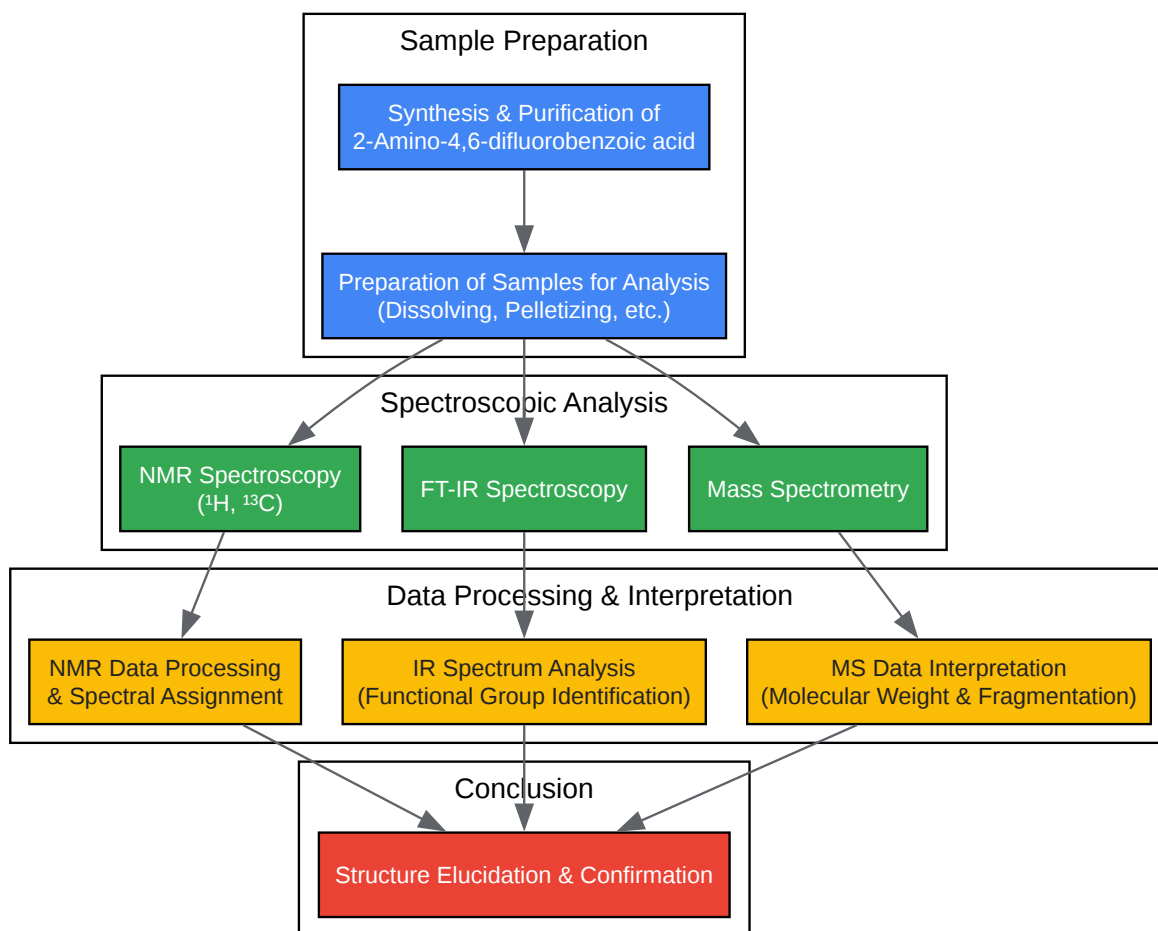
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[\[4\]](#)  
[\[7\]](#)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[4\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **2-Amino-4,6-difluorobenzoic acid**.

## Workflow for Spectroscopic Analysis of 2-Amino-4,6-difluorobenzoic Acid



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Caption: Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-4,6-difluorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162158#spectroscopic-data-nmr-ir-mass-spec-for-2-amino-4-6-difluorobenzoic-acid]

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